molecular formula C16H12N2O2 B14630147 Methanone, (3-methoxyphenyl)-4-quinazolinyl- CAS No. 55276-51-2

Methanone, (3-methoxyphenyl)-4-quinazolinyl-

Cat. No.: B14630147
CAS No.: 55276-51-2
M. Wt: 264.28 g/mol
InChI Key: HLWBFIBWARGZBA-UHFFFAOYSA-N
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Description

Methanone, (3-methoxyphenyl)-4-quinazolinyl- is a chemical compound that belongs to the class of quinazolinyl methanones. This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a quinazolinyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-methoxyphenyl)-4-quinazolinyl- typically involves the reaction of 3-methoxybenzoyl chloride with 4-aminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanone, (3-methoxyphenyl)-4-quinazolinyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize the risk of contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-methoxyphenyl)-4-quinazolinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, methanol derivatives, and various substituted quinazolinyl compounds.

Scientific Research Applications

Methanone, (3-methoxyphenyl)-4-quinazolinyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (3-methoxyphenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (3-methoxyphenyl)-4-quinazolinyl- can be compared with other similar compounds, such as:

    (3-methoxyphenyl)methanone: This compound lacks the quinazolinyl moiety and has different chemical properties and applications.

    (4-methoxyphenyl)methanone: The position of the methoxy group is different, leading to variations in reactivity and biological activity.

    Quinazolinone derivatives: These compounds share the quinazolinyl moiety but differ in the substituents attached to the core structure.

The uniqueness of Methanone, (3-methoxyphenyl)-4-quinazolinyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

55276-51-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(3-methoxyphenyl)-quinazolin-4-ylmethanone

InChI

InChI=1S/C16H12N2O2/c1-20-12-6-4-5-11(9-12)16(19)15-13-7-2-3-8-14(13)17-10-18-15/h2-10H,1H3

InChI Key

HLWBFIBWARGZBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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